1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]quinolin-2-one
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Overview
Description
1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]quinolin-2-one is a complex organic compound that features a quinolin-2-one moiety linked to a 6-azabicyclo[3.2.1]octane structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique bicyclic structure of the 6-azabicyclo[3.2.1]octane system provides a rigid framework that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]quinolin-2-one typically involves multiple steps. One common approach starts with the preparation of the 6-azabicyclo[3.2.1]octane core, which can be synthesized through a series of cyclization reactions. The quinolin-2-one moiety is then introduced via a coupling reaction, often using reagents such as acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of strong bases or acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-2-one derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]quinolin-2-one has several applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]quinolin-2-one involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting or activating their function. The quinolin-2-one moiety may also play a role in its biological activity by interacting with different cellular pathways.
Comparison with Similar Compounds
2-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core but may have different substituents, leading to variations in their biological activity.
Quinolin-2-one derivatives: Compounds with the quinolin-2-one moiety but different linkers or additional functional groups.
Uniqueness: 1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]quinolin-2-one is unique due to the combination of the 6-azabicyclo[3.2.1]octane and quinolin-2-one structures. This dual functionality provides a versatile scaffold for drug discovery and other applications, offering a balance of rigidity and flexibility that can be fine-tuned for specific purposes.
Properties
IUPAC Name |
1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-9-8-14-5-1-2-7-16(14)20(17)12-18(22)19-11-13-4-3-6-15(19)10-13/h1-2,5,7-9,13,15H,3-4,6,10-12H2/t13-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZDZDLGRKMNIA-HIFRSBDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)N(C2)C(=O)CN3C(=O)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)N(C2)C(=O)CN3C(=O)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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